propan-2-yl N-carbonylcarbamate
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Overview
Description
Propan-2-yl N-carbonylcarbamate is a chemical compound with the molecular formula C_5H_9NO_3. It is a carbamate derivative, which means it contains the functional group -NHCOO-. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with phosgene (COCl_2) to form isopropyl carbamate, which is then treated with urea to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropylamine, carbon dioxide, and ammonia.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding carbamates with higher oxidation states.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Isopropylamine, carbon dioxide, ammonia.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl N-carbonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.
Medicine: Investigated for its potential use in drug formulations due to its ability to form stable carbamate linkages with various pharmacophores.
Mechanism of Action
The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action can enhance neurotransmission in certain neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl N-carbonylcarbamate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl N-carbonylcarbamate: Similar structure but with an ethyl group instead of an isopropyl group.
Butyl N-carbonylcarbamate: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl N-carbonylcarbamate is unique due to its specific isopropyl group, which can influence its reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological effects compared to its methyl, ethyl, or butyl counterparts .
Properties
CAS No. |
2649035-25-4 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
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